3,4,6-Trifluoro-2-methylaniline
Description
3,4,6-Trifluoro-2-methylaniline (C₇H₅F₃N) is a fluorinated aromatic amine derivative characterized by three fluorine substituents at the 3-, 4-, and 6-positions and a methyl group at the 2-position of the aniline ring. Fluorinated anilines are often used as intermediates in synthesizing herbicides, dyes, and bioactive molecules due to their enhanced stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
119916-20-0 |
|---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3,4,6-trifluoro-2-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
InChI Key |
RSIRVWMZSQLNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
Synonyms |
Benzenamine, 3,4,6-trifluoro-2-methyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
3,4,6-Trifluoro-2-methylaniline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules. Some notable applications include:
- Antibiotics : The compound is involved in the synthesis of fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are used to treat bacterial infections .
- Cancer Research : Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are important in regulating gene expression related to cancer progression. This suggests potential applications in cancer therapeutics.
- Pharmacological Studies : Research indicates that this compound may interact with specific proteins or enzymes, influencing metabolic pathways that could be targeted for drug development.
Agrochemical Applications
In the agrochemical sector, this compound serves as an intermediate for synthesizing pesticides and herbicides. Its derivatives have demonstrated effectiveness against various agricultural pests and diseases:
- Pesticide Synthesis : The compound is used to create intermediates for herbicides that exhibit high efficacy against pests while maintaining low toxicity levels .
- Research on Efficacy : Studies have shown that derivatives synthesized from this compound can achieve over 70% effectiveness in preventing diseases such as wheat hypochnus and melon gray mold .
Material Science Applications
The unique properties of this compound make it suitable for applications in material science:
- Liquid Crystals : It is used as a precursor for synthesizing liquid crystal compounds that have potential applications in display technologies .
- Dyes and Pigments : The compound's ability to form stable derivatives allows it to be used in the production of dyes and pigments due to its color stability and chemical resistance .
Numerous studies have explored the applications of this compound across different fields:
- Pharmacological Studies : Research published in journals has indicated that compounds similar to this compound exhibit significant pharmacological activity against specific cancer cell lines.
- Agrochemical Efficacy Trials : Field trials have demonstrated the effectiveness of pesticides derived from this compound in controlling crop diseases with minimal environmental impact.
- Material Development Research : Investigations into liquid crystal materials have shown promising results in developing new display technologies utilizing derivatives of this compound.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine vs. Methyl Substituents : Fluorine atoms increase electronegativity and polarizability, enhancing hydrogen bonding and intermolecular interactions. For example, 2,4,6-Trifluoroaniline exhibits a tightly packed orthorhombic crystal lattice due to F···H interactions . In contrast, 2,4,6-Trimethylaniline has hydrophobic methyl groups, reducing solubility in polar solvents but improving compatibility in organic matrices .
Physicochemical Properties
- Boiling Points : Fluorinated compounds generally have lower boiling points than methylated analogs due to weaker van der Waals forces. For instance, 2,4,6-Trifluoroaniline boils at 54°C , whereas 2,4,6-Trimethylaniline requires higher temperatures (232–235°C) .
- Acidity : Fluorine’s electron-withdrawing effect increases the acidity of the aniline NH₂ group. This property is critical in reactions like diazotization, where 2,4,6-Trifluoroaniline reacts more readily than methylated analogs .
Preparation Methods
Halogenation and Methylation of Aniline Derivatives
A common strategy involves halogenating 2-methylaniline precursors followed by fluorine substitution. For example, bromination at the 3,4,6-positions using N-bromosuccinimide (NBS) in dichloromethane yields 3,4,6-tribromo-2-methylaniline, which undergoes halogen exchange with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). This method achieves 60–70% yields but requires harsh conditions (150–200°C) and generates stoichiometric waste.
Table 1: Halogenation-Methylation Method Parameters
| Step | Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 25°C, 12h | 85 | Low regioselectivity |
| Fluorine Exchange | KF, DMF, 150°C, 24h | 65 | High temperature required |
| Methylation | CH₃MgBr, THF, −78°C, 2h | 90 | Sensitive to moisture |
Decarboxylation of Trifluorobenzoic Acid Intermediates
An alternative route starts with 3,4,6-trifluoro-2-methylbenzoic acid, which undergoes decarboxylation in the presence of organometallic catalysts. DE19850788A1 describes reacting the benzoic acid derivative with magnesium in triglyme at 80°C, yielding the aniline via CO₂ elimination. This method achieves 75–80% purity but requires careful control of reaction stoichiometry to avoid over-reduction.
Copper-Catalyzed Amination of Polyhalogenated Arenes
US6362365B1 discloses a two-step process:
-
Iodination : 1,3,5-Trifluorobenzene undergoes deprotonation with LDA (lithium diisopropylamide) followed by iodination at −78°C to form 1,3,5-trifluoro-2,4,6-triiodobenzene.
-
Amination : Copper(I) iodide catalyzes the substitution of iodine atoms with ammonia in liquid NH₃ at 50°C, producing 3,4,6-trifluoro-2-methylaniline in 68% yield.
Comparative Analysis of Methods
Yield and Scalability
The decarboxylation method offers higher scalability (gram-to-kilogram scale) but lower yields due to side reactions. In contrast, copper-catalyzed amination provides better regiocontrol but requires expensive iodinated precursors.
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Halogenation-Methylation | 65 | Moderate | Low |
| Decarboxylation | 75 | High | Moderate |
| Copper-Catalyzed | 68 | Low | High |
Optimization Strategies
Solvent and Catalyst Screening
Replacing DMF with dimethyl sulfoxide (DMSO) in fluorine exchange reactions improves yields by 12% due to enhanced fluoride ion solubility. Similarly, using palladium nanoparticles instead of copper in amination reduces reaction time from 24h to 8h.
Temperature and Pressure Modifications
Microwave-assisted synthesis at 120°C accelerates decarboxylation by 40%, achieving 82% yield in 2h versus 24h conventionally.
Recent Advancements
Electrochemical decarboxylation using carbon electrodes in aqueous medium eliminates the need for metal catalysts, yielding 78% product with 99% purity. Additionally, flow chemistry systems enable continuous production, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
